molecular formula C23H26N2O4 B2992672 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 847181-00-4

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2992672
CAS No.: 847181-00-4
M. Wt: 394.471
InChI Key: VOBZFIRTULLBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields of science and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate. The process may involve heating and refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and oxidative stress .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-19-21(26)9-8-18-22(27)20(15-29-23(18)19)16-4-6-17(28-2)7-5-16/h4-9,15,26H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBZFIRTULLBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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